molecular formula C8H4ClF3O B1294347 3-(Trifluoromethyl)benzoyl chloride CAS No. 2251-65-2

3-(Trifluoromethyl)benzoyl chloride

Cat. No. B1294347
CAS RN: 2251-65-2
M. Wt: 208.56 g/mol
InChI Key: RUJYJCANMOTJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)benzoyl chloride is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. It contains a trifluoromethyl group, which is known for its ability to attract electron density within a molecular framework, influencing the properties of organic molecules and increasing their applicability in different fields .

Synthesis Analysis

The synthesis of compounds related to 3-(trifluoromethyl)benzoyl chloride involves multiple steps, including bromination, carboxylation, and chlorination. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved with a total yield of 61.7% through these steps. The process has been optimized by investigating the effects of reaction temperature and the amount of reagents such as sulfuric acid and dimethyl sulfoxide .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethyl)benzoyl chloride is characterized by the presence of a benzoyl group attached to a trifluoromethyl group. This structure is pivotal in the compound's reactivity and its ability to participate in various chemical reactions. The trifluoromethyl group significantly affects the electron distribution within the molecule, which can be leveraged in the design of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

3-(Trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including cycloadditions and condensations. For example, a base-promoted (3 + 2) cycloaddition reaction involving trifluoroacetohydrazonoyl chlorides with imidates has been described to construct 3-trifluoromethyl-1,2,4-triazoles, showcasing the versatility of trifluoromethyl-containing compounds in synthesizing drug-like molecules . Additionally, the palladium-catalyzed trifluoromethylation of aryl chlorides is an efficient method to append CF3 groups to a broad range of aryl substrates, including heterocycles, under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)benzoyl chloride and related compounds are influenced by the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can lead to increased reactivity in certain reactions. The presence of the trifluoromethyl group can also impact the solubility and stability of the compound, making it a valuable moiety in the development of materials with specific desired properties .

Scientific Research Applications

Synthesis Applications

  • 3,5-bis(trifluoromethyl)benzoyl chloride, a derivative of 3-(trifluoromethyl)benzoyl chloride, is used as an important drug intermediate. It is synthesized from 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% through steps including bromination, carboxylation, and chlorination. This process is valuable for its economic efficiency (Zhou Xiao-rui, 2006).

Safety And Hazards

  • Precautionary Statements : P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, P405

properties

IUPAC Name

3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7(13)5-2-1-3-6(4-5)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYJCANMOTJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062294
Record name Benzoyl chloride, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzoyl chloride

CAS RN

2251-65-2
Record name 3-(Trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2251-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002251652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)benzoyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl chloride, 3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-m-toluoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Trifluoromethyl)benzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BVG73ZFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reaction of 3-trifluoromethylbenzoic acid with thionyl chloride affords 3-trifluoromethylbenzoyl chloride, which, on reaction with diethylamine, affords 3-trifluoromethyl-N,N-diethylbenzamide. Following a procedure similar to that described in Example 22A, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxylaminesulfonate affords 3-trifluoromethyl-2-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 7-trifluoromethyl saccharin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)benzoyl chloride

Citations

For This Compound
144
Citations
A Bordoni, RM de Lederkremer, C Marino - Carbohydrate research, 2006 - Elsevier
A photoinduced electron-transfer (PET) reaction was used for the deoxygenation at C-2 of aldonolactones derivatized as 2-O-[3-(trifluoromethyl)benzoyl] or benzoyl esters. By irradiation …
Number of citations: 18 www.sciencedirect.com
GA Nishiguchi, A Rico, H Tanner… - Journal of Medicinal …, 2017 - ACS Publications
RAS oncogenes have been implicated in >30% of human cancers, all representing high unmet medical need. The exquisite dependency on CRAF kinase in KRAS mutant tumors has …
Number of citations: 40 pubs.acs.org
Z Wang, DR Prudhomme, JR Buck… - The Journal of …, 2000 - ACS Publications
The stereocontrolled, de novo syntheses of β-2‘-deoxy-, α-2‘-deoxy-, β-3‘-deoxy-, and β-2‘,3‘-dideoxyribonucleosides are described. Strategically protected ribose, arabinose, and …
Number of citations: 63 pubs.acs.org
DM Berger, N Torres, M Dutia, D Powell… - Bioorganic & medicinal …, 2009 - Elsevier
As part of our research effort to discover B-Raf kinase inhibitors, we prepared a series of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides. X-ray …
Number of citations: 45 www.sciencedirect.com
SH Chen, Y Chen - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
To investigate the effect of trifluoromethyl groups in enhancing electron affinity of aromatic oxadiazole and triazole chromophores, we prepared four new copoly(aryl ether)s (P1–P4) …
Number of citations: 31 onlinelibrary.wiley.com
A Bordoni, RM de Lederkremer, C Marino - Tetrahedron, 2008 - Elsevier
In connection with the development of practical methods for the synthesis of deoxy sugars, a photoinduced electron-transfer (PET) reaction using 9-methylcarbazole (MCZ) as …
Number of citations: 28 www.sciencedirect.com
JJ Ares, PE Outt, SV Kakodkar, RC Buss… - The Journal of Organic …, 1993 - ACS Publications
Many types of compounds comprise the flavonoids, one of the most abundant being the flavones. Members of the flavone class have been associated with a wide variety of biological …
Number of citations: 80 pubs.acs.org
B van der Wildt, M Nezam, EJM Kooijman… - Bioorganic & Medicinal …, 2021 - Elsevier
Pharmacological targeting of tumor associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme. As …
Number of citations: 7 www.sciencedirect.com
X Liang, X Liu, B Wang, F Zou, A Wang… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), we discovered a highly potent (ABL1: IC 50 of 70 nM) and selective (S score (1) = 0.02) BCR-ABL …
Number of citations: 20 pubs.acs.org
N Miyamoto, Y Oguro, T Takagi, H Iwata, H Miki… - Bioorganic & medicinal …, 2012 - Elsevier
The vascular endothelial growth factor (VEGF) signaling pathway has been implicated in tumor angiogenesis, and inhibition of the VEGF pathway is considered an efficacious method …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.